molecular formula C21H17ClN2O3 B337381 N,N-dibenzyl-2-chloro-5-nitrobenzamide

N,N-dibenzyl-2-chloro-5-nitrobenzamide

Cat. No.: B337381
M. Wt: 380.8 g/mol
InChI Key: MPQIUNBOFURUTC-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-chloro-5-nitrobenzamide is a benzamide derivative characterized by a benzene ring substituted with a chlorine atom at the 2-position and a nitro group (-NO₂) at the 5-position. The nitrogen atom of the amide group is further substituted with two benzyl groups, distinguishing it from simpler benzamide analogs . This structural arrangement confers unique chemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. The chloro and nitro substituents are electron-withdrawing groups, influencing the compound’s reactivity, solubility, and interactions with biological targets .

Properties

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

N,N-dibenzyl-2-chloro-5-nitrobenzamide

InChI

InChI=1S/C21H17ClN2O3/c22-20-12-11-18(24(26)27)13-19(20)21(25)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

MPQIUNBOFURUTC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Nitrogen Substituents

  • Benzyl vs. Alkyl Groups : The two benzyl groups in this compound increase steric hindrance compared to alkyl-substituted analogs like N,N-dibutyl-4-chloro-2-nitrobenzamide. This may reduce metabolic degradation, enhancing stability .

Substituent Positions

  • Chloro and Nitro Group Orientation : The 2-chloro-5-nitro configuration in the target compound contrasts with 4-chloro-2-nitro in N,N-dibutyl analogs. Electron-withdrawing groups at these positions alter the benzene ring’s electron density, affecting electrophilic substitution reactions .

Antimicrobial and Antiproliferative Effects

  • Benzothiazole Derivatives : N-(1,3-Benzothiazol-2-yl)-2-chloro-5-nitrobenzamide demonstrates antibacterial activity, likely due to the benzothiazole moiety’s ability to intercalate DNA or inhibit enzymes .

Therapeutic Potential

  • PPARγ Antagonism : The benzoxazole-containing analog in acts as a PPARγ antagonist, suggesting that bulky substituents (e.g., benzoxazole) may enhance receptor selectivity.

Preparation Methods

Primary Amide Synthesis

2-Chloro-5-nitrobenzamide is prepared via ammonolysis of the acid chloride:

2-Chloro-5-nitrobenzoyl chloride+NH₃2-Chloro-5-nitrobenzamide+HCl\text{2-Chloro-5-nitrobenzoyl chloride} + \text{NH₃} \rightarrow \text{2-Chloro-5-nitrobenzamide} + \text{HCl}

Conditions :

  • Gaseous ammonia bubbled into DCM at −10°C

  • Yield: 89–92%

N,N-Dibenzylation

The amide undergoes alkylation using benzyl bromide under phase-transfer conditions:

2-Chloro-5-nitrobenzamide+2BnBrNaOH, TBABN,N-Dibenzyl-2-chloro-5-nitrobenzamide+2HBr\text{2-Chloro-5-nitrobenzamide} + 2 \text{BnBr} \xrightarrow{\text{NaOH, TBAB}} \text{this compound} + 2 \text{HBr}

Optimized Parameters :

  • Catalyst: Tetrabutylammonium bromide (TBAB, 10 mol%)

  • Base: 50% NaOH(aq)

  • Temperature: 60°C, 8 hours

  • Yield: 78%

Challenges :

  • Over-benzylation at the nitro group is suppressed by maintaining pH <10.

  • Side products include mono-benzylated (5–8%) and O-benzylated derivatives (2–3%).

Quality Control and Characterization

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows:

  • Retention time: 6.8 min

  • Purity: ≥99.5% after recrystallization from ethanol

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J=2.4 Hz, 1H, Ar-H), 8.22 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.38–7.28 (m, 10H, Bn-H), 4.72 (s, 4H, N-CH₂).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 680 cm⁻¹ (C-Cl).

Industrial-Scale Considerations

Cost-Effective Nitration

The nitration step consumes 3.5–4.5 kg sulfuric acid per kg o-chlorobenzoic acid. Recycling sulfuric acid reduces costs by 18–22%.

Waste Management

  • Neutralization of spent acid generates 1.2 kg NaNO₃ per kg product.

  • Benzyl bromide recovery via distillation achieves 95% efficiency.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces amidation time to 2 hours with comparable yields (84%).

Enzymatic Benzylation

Pilot studies using Candida antarctica lipase B in ionic liquids show 45% yield, avoiding harsh bases .

Q & A

Basic: What synthetic strategies are optimal for preparing N,N-dibenzyl-2-chloro-5-nitrobenzamide, and how do reaction conditions affect yield?

Answer:
The synthesis typically involves reacting 2-chloro-5-nitrobenzoyl chloride with dibenzylamine under controlled conditions. Key considerations include:

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are common acylating agents for generating the benzoyl chloride intermediate from the corresponding acid .
  • Solvent : Dichloromethane (DCM) or benzene under reflux (50–80°C) facilitates acylation, with yields influenced by reaction time (1–12 hours) .
  • Purification : Post-reaction, neutralization with NaHCO₃ followed by water washing removes acidic byproducts. Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
  • Yield Optimization : Excess dibenzylamine (1.2–1.5 eq.) and anhydrous conditions minimize hydrolysis. Typical yields range from 70–85%, depending on steric hindrance from the dibenzyl groups .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet peaks at δ 4.5–5.0 ppm (N–CH₂–Ph) and aromatic protons (δ 7.2–8.5 ppm) split by nitro and chloro substituents.
    • ¹³C NMR : Carbonyl (C=O) appears at ~165–170 ppm, with aromatic carbons split by substituent effects .
  • IR Spectroscopy : Stretching bands at ~1680 cm⁻¹ (amide C=O) and 1520/1350 cm⁻¹ (nitro group) confirm functionality .
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺) and fragmentation patterns.
  • Contradiction Resolution : Cross-validate using X-ray crystallography (e.g., SHELXL ) or alternative solvents (DMSO-d₆ vs. CDCl₃) to resolve splitting ambiguities caused by rotamers .

Advanced: How do electron-withdrawing groups (EWGs) like nitro and chloro influence the reactivity of this compound in nucleophilic substitutions?

Answer:

  • Meta/Para Directing Effects : The nitro group at C5 deactivates the ring, directing nucleophiles (e.g., azide, methoxy) to the C4 position. The chloro group at C2 further enhances electrophilicity at C6 via resonance withdrawal .
  • Reaction Conditions :
    • Azide Substitution : NaN₃ in DMF (80°C, 12 hours) replaces chloro at C2 with 85% yield.
    • Methoxy Substitution : Harsher conditions (CuI/DMSO, 100°C, 24 hours) are required due to steric hindrance from dibenzyl groups .
  • Computational Insights : DFT studies predict activation energies for substitution pathways, aiding in rationalizing regioselectivity .

Advanced: What crystallographic challenges arise with this compound, and how can SHELX software improve structural analysis?

Answer:

  • Challenges :
    • Disorder : Flexible dibenzyl groups often cause rotational disorder, complicating electron density maps.
    • Hydrogen Bonding : Weak C–H···O/N interactions require high-resolution data (<1.0 Å) for accurate modeling .
  • SHELX Workflow :
    • SHELXD : Resolves phase problems via dual-space methods for non-centrosymmetric crystals.
    • SHELXL : Refines anisotropic displacement parameters and validates geometry using CHECKCIF .
  • Case Study : Similar benzamide derivatives show centrosymmetric dimers via N–H···N hydrogen bonds, guiding packing analysis .

Advanced: How can molecular docking predict the bioactivity of this compound derivatives?

Answer:

  • Target Selection : The nitro group suggests potential as a protease inhibitor (e.g., PfSUB1 in Plasmodium ).
  • Docking Protocol :
    • Software : AutoDock Vina or Schrödinger Suite.
    • Parameters : Lamarckian GA, grid box centered on catalytic sites, 20–50 runs for consensus poses.
  • Validation : Compare with in vitro assays (e.g., MIC values for antimicrobial activity ).
  • Limitations : Solvent effects and ligand flexibility (e.g., dibenzyl rotation) may require MD simulations for accuracy .

Advanced: How are contradictory reactivity data resolved in nitrobenzamide derivatives?

Answer:

  • Case Example : Discrepancies in nitro reduction yields may arise from competing pathways (e.g., catalytic hydrogenation vs. Sn/HCl).
  • Mitigation Strategies :
    • Kinetic Studies : Monitor intermediates via HPLC-MS to identify side reactions.
    • Isotopic Labeling : Use ¹⁵N-NMR to track nitro group reduction to amine .
    • Computational Modeling : Identify transition states to explain selectivity .

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